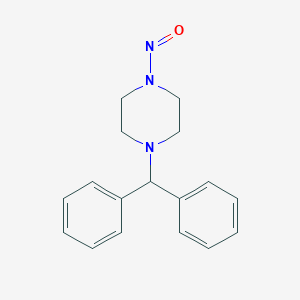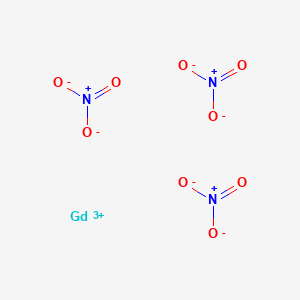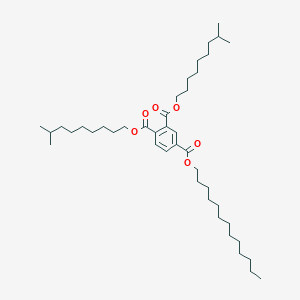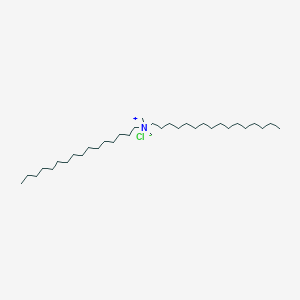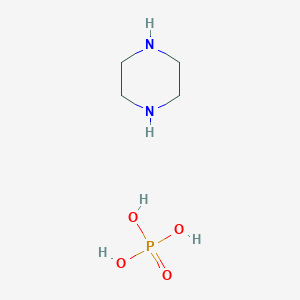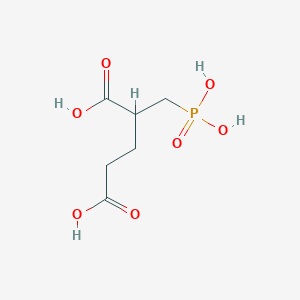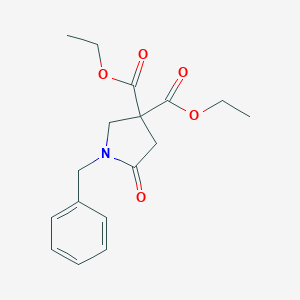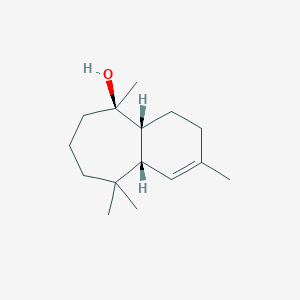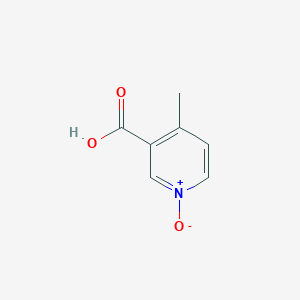
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid (MOPAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and nanotechnology. MOPAC is a derivative of pyridine, a heterocyclic aromatic compound, that contains both a carboxylic acid and a quaternary ammonium group.
作用機序
The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also believed to induce apoptosis in cancer cells by activating the caspase cascade pathway.
生化学的および生理学的効果
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the degradation of the neurotransmitter acetylcholine. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade pathway. In vivo studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can cross the blood-brain barrier and accumulate in the brain, making it a potential drug candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in lab experiments is its high solubility in water and polar solvents, which makes it easy to handle and manipulate. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also relatively stable under normal lab conditions, which makes it a suitable reagent for long-term experiments. However, one of the major limitations of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. Another area of research is the exploration of the potential applications of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in the field of nanotechnology, particularly in the synthesis of novel nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid as a white crystalline solid that is soluble in water and polar solvents. The purity of the synthesized 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In biochemistry, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In nanotechnology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a building block for the synthesis of various nanomaterials such as quantum dots and nanorods.
特性
CAS番号 |
126727-55-7 |
|---|---|
製品名 |
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-8(11)4-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
InChIキー |
SMQYLNRRXBBILH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
正規SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
同義語 |
3-Pyridinecarboxylicacid,4-methyl-,1-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



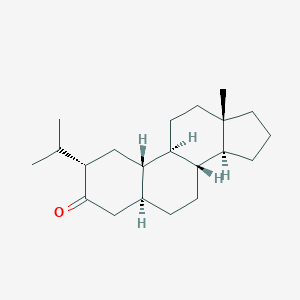
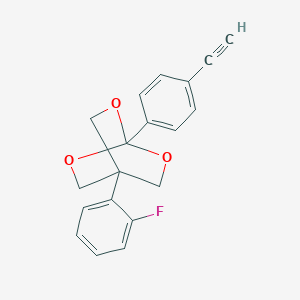
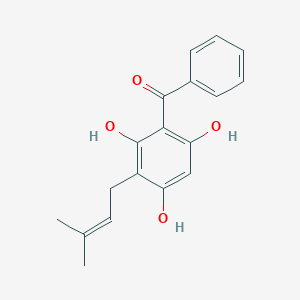
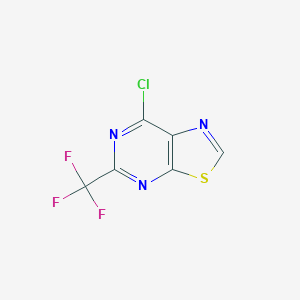
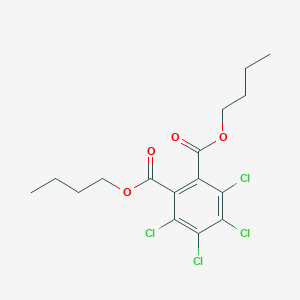
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
